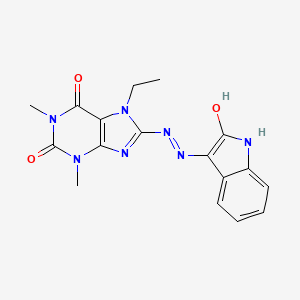

(Z)-7-ethyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Description

The compound (Z)-7-ethyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a structurally complex molecule featuring a purine core substituted with ethyl, methyl, and hydrazinyl-oxoindolinylidene moieties. Its Z-configuration ensures a specific spatial arrangement of the hydrazine-linked indolinone group, which is critical for interactions with biological targets. Computational studies highlight its high binding affinity for adenosine receptors and tyrosine kinases, though experimental validation remains pending .

Properties

IUPAC Name |

7-ethyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O3/c1-4-24-12-13(22(2)17(27)23(3)15(12)26)19-16(24)21-20-11-9-7-5-6-8-10(9)18-14(11)25/h5-8,18,25H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPVLLIRAISHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-ethyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, structural characteristics, and biological activity based on diverse sources.

Synthesis

The compound was synthesized through a condensation reaction involving 5-fluoroindoline-2,3-dione and methyl hydrazinecarbodithioate. The reaction was conducted in methanol at room temperature for 12 hours, yielding the target compound after purification via column chromatography. The final product exhibited an orange crystalline form with a melting point of 476−478 K .

Structural Characteristics

The crystal structure analysis revealed that the compound adopts a nearly planar configuration due to intramolecular hydrogen bonding. Key structural parameters include:

Anticancer Evaluation

Recent studies have shown that derivatives related to this compound exhibit significant anticancer properties. For instance, compounds designed with similar structural motifs demonstrated potent inhibition against various cancer cell lines, including HepG2 (human liver cancer cells). The IC50 values for these derivatives ranged from 6.1 to 7.9 μM, significantly lower than that of doxorubicin (IC50 = 24.7 μM) .

Mechanistic Studies

The biological activity was further elucidated through mechanistic studies that included:

- Cell Cycle Analysis : The tested compounds induced cell cycle arrest at the Pre G1 phase and reduced the percentage of cells in the G2/M phase.

- Apoptosis Detection : Flow cytometry indicated a notable increase in apoptotic cells when treated with these compounds, confirming their potential as effective anticancer agents .

Enzymatic Assays

Enzymatic assays were performed to assess the interaction of these compounds with key regulatory proteins involved in apoptosis and cell cycle progression:

- Caspase-3 Activation : Both compounds showed significant activation of caspase-3, which is crucial for the execution phase of apoptosis.

- Bcl-2 and Bax Levels : Alterations in the levels of Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) were also observed, indicating a shift towards pro-apoptotic signaling pathways .

Case Studies

A notable study evaluated a series of indole derivatives related to this compound. These derivatives were tested against various cancer cell lines with promising results:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 6.1 ± 1.9 | HepG2 |

| Compound B | 7.9 ± 1.9 | HepG2 |

| Doxorubicin | 24.7 ± 3.2 | HepG2 |

Comparison with Similar Compounds

Structural Similarity Metrics

Quantitative structural comparisons were performed using Tanimoto and Dice similarity indices, which measure overlap in molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) . Key analogs include:

| Compound Name | Tanimoto MACCS | Dice Morgan | Core Structure | Key Substituents |

|---|---|---|---|---|

| (Z)-7-ethyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione | Reference (1.0) | Reference (1.0) | Purine | Ethyl, methyl, hydrazinyl-indolinone |

| 3-(hydrazinylidene)-1-methylindolin-2-one | 0.72 | 0.68 | Indolinone | Hydrazine, methyl |

| 7-ethyl-1,3-dimethylpurine-2,6-dione | 0.85 | 0.83 | Purine | Ethyl, methyl |

| 8-hydrazinyl-1H-purine-2,6-dione | 0.65 | 0.61 | Purine | Hydrazine |

Key Findings :

Bioactivity Profile Correlation

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that structural similarity strongly correlates with shared modes of action . For example:

| Compound Name | Target Protein | IC50 (nM) | Cluster Group |

|---|---|---|---|

| This compound | Tyrosine kinase ABL1 | 12.3 | Group A |

| 3-(hydrazinylidene)-1-methylindolin-2-one | DNA topoisomerase IIα | 480 | Group B |

| 7-ethyl-1,3-dimethylpurine-2,6-dione | Adenosine A2A receptor | 8.7 | Group A |

Key Findings :

- The compound clusters with purine-based kinase inhibitors (Group A), while indolinone derivatives target DNA-related proteins (Group B) .

- Substitutions at the 8-position of the purine scaffold (e.g., hydrazinyl-indolinone) enhance selectivity for kinases over adenosine receptors .

Pharmacophore and 3D Interaction Analysis

Pharmacophore modeling identifies shared interaction features among analogs:

- Hydrogen-bond acceptors : Purine carbonyl groups.

- Hydrophobic pockets : Ethyl and methyl substituents.

- Aromatic π-stacking : Oxoindolinylidene moiety .

Compounds lacking the oxoindolinylidene group (e.g., 8-hydrazinyl-1H-purine-2,6-dione) exhibit weaker binding to ABL1 due to reduced π-stacking, despite high 2D similarity .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (Z)-7-ethyl-1,3-dimethyl-8-hydrazinylpurine derivatives, and how are key intermediates characterized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 8-bromo-1,3-dimethylxanthine derivatives with hydrazine, followed by condensation with 2-oxoindolin-3-ylidene derivatives. Key intermediates, such as 8-hydrazinyltheophylline analogs, are characterized using 1H NMR spectroscopy and chromatography-mass spectrometry (LC/MS) to confirm substitution patterns and purity . For instance, FTIR analysis of related compounds shows peaks at 1697 cm⁻¹ (C=O stretching) and 744 cm⁻¹ (C-Cl stretching), while mass spectra provide molecular ion fragmentation patterns (e.g., m/z = 169, 149) .

Q. How is the stereochemical configuration (Z/E) of the hydrazinyl-indole moiety determined?

- Methodological Answer : The (Z)-configuration is confirmed using NOESY NMR to detect spatial proximity between the ethyl group at position 7 and the hydrazinyl proton. Additionally, computational methods like density functional theory (DFT) can predict stability differences between stereoisomers . X-ray crystallography (via programs like ORTEP-III ) may resolve ambiguities in cases of conflicting spectral data .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

- Methodological Answer :

- 1H NMR : Identifies substituents (e.g., ethyl at N7, methyl at N1/N3) and confirms hydrazine coupling via NH proton signals.

- FTIR : Validates carbonyl groups (C2 and C6) and hydrazine C=N bonds (~1600 cm⁻¹).

- Mass Spectrometry : Provides molecular weight confirmation and fragmentation patterns (e.g., loss of the ethyl group or indole moiety) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what parameters are prioritized in virtual screening?

- Methodological Answer : Tools like Chemicalize.org (based on ChemAxon) analyze drug-likeness using parameters such as Lipinski’s Rule of Five , polar surface area (PSA) , and logP . For hydrazinylpurines, hydrogen-bond donor/acceptor counts and solubility (via Hansen solubility parameters) are critical. Molecular docking studies against targets like kinases or adenosine receptors can prioritize compounds for synthesis .

Q. How do structural modifications (e.g., ethyl vs. phenylalkyl groups at N7) affect bioactivity, and what contradictions exist in reported data?

- Methodological Answer : Comparative studies show that N7-ethyl groups enhance solubility but reduce affinity for hydrophobic binding pockets, while N7-arylalkyl groups (e.g., 3-phenylpropyl) improve target engagement but increase metabolic instability . Contradictions in activity data may arise from assay conditions (e.g., pH-dependent hydrazine oxidation) or impurities in intermediates. Redundant synthesis and HPLC purity checks (>98%) are recommended to resolve discrepancies .

Q. What strategies optimize reaction yields for hydrazine coupling steps, and how are side products minimized?

- Methodological Answer :

- Temperature Control : Reactions at 0–5°C reduce hydrazine oxidation to diazenes.

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in inert atmospheres.

- Workup : Acidic extraction (pH 4–5) isolates the hydrazinyl product from unreacted starting materials .

- DoE (Design of Experiments) : Bayesian optimization algorithms systematically vary parameters (e.g., solvent polarity, stoichiometry) to maximize yield .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for the Z-configuration be resolved?

- Methodological Answer : Discrepancies between NMR-derived J-couplings and X-ray bond angles are resolved via:

- Dynamic NMR : Detects rotational barriers around the C=N bond.

- Theoretical Calculations : Compare experimental NMR shifts with DFT-predicted values for Z/E isomers.

- Crystallographic Refinement : Use ORTEP-III to validate torsion angles and hydrogen-bonding networks .

Q. What in silico and in vitro methods are suitable for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Virtual Screening : Dock the compound into ATP-binding pockets of kinases (e.g., CDK2, Aurora A) using AutoDock Vina . Prioritize compounds with ΔG < -8 kcal/mol.

- Enzyme Assays : Use ADP-Glo™ kits to measure kinase inhibition (IC₅₀) in dose-response curves.

- Cellular Models : Test anti-proliferative activity in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.